Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with an amino group, a methyl ester, and a 2-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1H-pyrrole-2-carboxylic acid with 2-methylbutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the substituent used.
Scientific Research Applications
Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1H-pyrrole-2-carboxylate: Lacks the 2-methylbutyl side chain.
Ethyl 4-amino-1H-pyrrole-2-carboxylate: Has an ethyl ester group instead of a methyl ester.
4-Amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methylbutyl side chain enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 4-amino-1-(2-methylbutyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-4-8(2)6-13-7-9(12)5-10(13)11(14)15-3/h5,7-8H,4,6,12H2,1-3H3 |
InChI Key |
MHRINKQUTVMWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
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